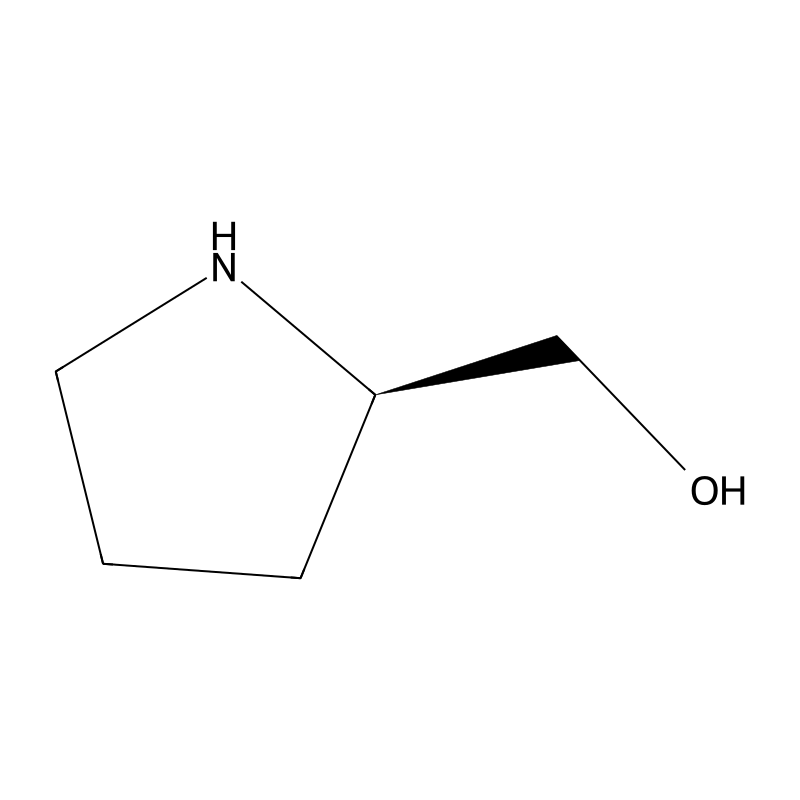

D-Prolinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Prolinol (CAS 68832-13-3), also known as (R)-(-)-prolinol, is an enantiopure chiral amino alcohol widely utilized as a chiral auxiliary, ligand, and organocatalyst precursor in asymmetric synthesis. As a rigid pyrrolidine derivative, it provides strict stereochemical control in highly sensitive transformations, most notably in the preparation of (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. For procurement and material selection, the defining value of D-Prolinol lies in its high enantiomeric excess (ee), which dictates the absolute configuration of downstream active pharmaceutical ingredients (APIs) and complex natural products. Its direct availability as a reduced alcohol streamlines synthetic routes by bypassing the hazardous hydride reductions required when starting from D-proline [1].

Substituting D-Prolinol with its enantiomer (L-Prolinol) or a racemic mixture fundamentally compromises the stereochemical integrity of the target synthesis. In asymmetric catalysis, the chirality of the prolinol derivative directly determines the face of nucleophilic or hydride attack; using L-Prolinol completely reverses the enantiomeric outcome, yielding the opposite, biologically inactive, or off-target stereoisomer. Furthermore, utilizing cheaper racemic prolinol abolishes enantioselectivity entirely, resulting in a 0% ee racemic mixture that requires costly, low-yield downstream chiral resolution. Consequently, exact procurement of the D-enantiomer is non-negotiable for workflows requiring specific (S)- or (R)-configured products governed by D-Prolinol-derived catalysts [1].

Absolute Stereocontrol in CBS-Catalyzed Asymmetric Reduction

In the synthesis of chiral allylic alcohols, the choice of prolinol enantiomer for the CBS catalyst completely dictates the product's configuration. Reduction of a ketone intermediate using the D-Prolinol-derived (R)-CBS catalyst yielded the (S)-alcohol in 70% yield and 93% ee. In direct contrast, utilizing the L-Prolinol-derived (S)-CBS catalyst produced the opposite (R)-alcohol in 73% yield and 94% ee [1].

| Evidence Dimension | Product enantiomeric excess and absolute configuration |

| Target Compound Data | D-Prolinol-derived (R)-CBS yields (S)-alcohol (93% ee) |

| Comparator Or Baseline | L-Prolinol-derived (S)-CBS yields (R)-alcohol (94% ee) |

| Quantified Difference | Complete reversal of stereochemical outcome |

| Conditions | Ketone reduction using CBS catalyst and BH3·SMe2 in THF at 0 °C |

Procurement of the exact D-enantiomer is strictly required to access specific stereocenters; substituting with the L-enantiomer produces the opposite stereoisomer, ruining the target's biological activity.

Enantioselectivity Collapse with Racemic Prolinol

In asymmetric synthetic workflows, the optical purity of the chiral auxiliary is paramount. While D-Prolinol derivatives consistently deliver high enantiomeric excess (often >90% ee) in transformations such as Michael additions and epoxidations, substituting with racemic prolinol completely destroys this stereocontrol. Reactions utilizing racemic prolinol or its derivatives yield a 1:1 mixture of enantiomers (0% ee), requiring subsequent chiral resolution that effectively halves the maximum theoretical yield and increases processing time[1].

| Evidence Dimension | Enantiomeric excess of final product |

| Target Compound Data | D-Prolinol derivatives (up to >90% ee) |

| Comparator Or Baseline | Racemic prolinol (0% ee) |

| Quantified Difference | Complete loss of enantioselectivity |

| Conditions | General asymmetric organocatalytic transformations |

Buyers cannot substitute cheaper racemic prolinol without completely destroying the stereochemical value of the final product and necessitating expensive downstream resolution.

Process Safety and Step Economy vs. Amino Acid Precursors

The synthesis of (R)-CBS oxazaborolidine catalysts requires D-Prolinol as the direct precursor, reacting with methylboronic acid. While D-Prolinol can theoretically be synthesized from D-proline, this requires a highly exothermic reduction using hazardous reagents like lithium aluminum hydride (LiAlH4) or borane. Procuring D-Prolinol directly bypasses this dangerous and time-consuming step, allowing for immediate condensation with boronic acids to form the CBS catalyst in high yield under mild conditions [1].

| Evidence Dimension | Synthetic steps to CBS catalyst |

| Target Compound Data | D-Prolinol (1 step, mild conditions) |

| Comparator Or Baseline | D-Proline (2 steps, requires hazardous LiAlH4 reduction) |

| Quantified Difference | Elimination of 1 hazardous reduction step |

| Conditions | Industrial or laboratory-scale preparation of oxazaborolidine catalysts |

Procuring D-Prolinol directly eliminates a hazardous reduction step from the manufacturing workflow, significantly improving process safety and reducing cycle time.

Enhanced Enantioselectivity via Polymer-Supported D-Prolinol

D-Prolinol can be incorporated into macromolecular architectures to enhance both catalytic performance and recoverability. In asymmetric Michael addition reactions, unsupported D-Prolinol yielded the product with an enantiomeric excess of only 18%. However, when D-Prolinol was used to synthesize ester pendants on helical polycarbenes (e.g., poly-175-A), the resulting polymer-supported catalyst achieved a significantly higher enantiomeric excess of 54-76% and could be recovered and reused for at least 4 cycles without obvious loss of activity [1].

| Evidence Dimension | Enantiomeric excess in Michael addition |

| Target Compound Data | Polymer-supported D-Prolinol pendants (54-76% ee) |

| Comparator Or Baseline | Unsupported D-Prolinol (18% ee) |

| Quantified Difference | 3- to 4-fold increase in enantiomeric excess |

| Conditions | Asymmetric Michael addition of cyclohexanone and trans-nitrostyrene |

D-Prolinol's compatibility with polymer-support strategies allows buyers to convert it into highly recoverable, amplified-performance macromolecular catalysts for sustainable workflows.

Preparation of (R)-CBS Oxazaborolidine Catalysts

Directly follows from the evidence that D-Prolinol provides the exact stereocontrol needed to synthesize (R)-CBS catalysts. These catalysts are essential for the enantioselective reduction of prochiral ketones to specific secondary alcohols in API manufacturing, where substituting with L-Prolinol would yield the incorrect enantiomer [1].

Synthesis of Chiral Auxiliaries and Ligands

Leverages D-Prolinol's rigid pyrrolidine ring and primary alcohol to create chiral amides, ethers, and phosphine ligands. It is the correct choice when the specific D-configuration is required to induce the desired stereochemistry in downstream alkylations or cycloadditions, bypassing the 0% ee outcome of racemic alternatives [1].

Development of Recoverable Polymer-Supported Organocatalysts

Based on its successful integration into helical polycarbenes, D-Prolinol is highly suitable for synthesizing immobilized or polymer-bound catalysts. This application is highly relevant for industrial processes requiring catalyst recycling and enhanced stereocontrol via macromolecular helicity [2].

References

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types